N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a benzoxazole ring, a morpholine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole ring is replaced by the morpholine.
Attachment of Thiophene Group: The thiophene group is attached through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazole ring or the thiophene group, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoxazole ring can produce dihydrobenzoxazole derivatives.
Scientific Research Applications
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The morpholine moiety can interact with enzymes or receptors, modulating their activity. The benzoxazole and thiophene rings can participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinamines: Compounds containing a quinazoline moiety, known for their diverse biological activities.
Uniqueness
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide is unique due to its combination of a benzoxazole ring, morpholine moiety, and thiophene group, which confer specific chemical and biological properties not found in other compounds. This unique structure allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(11-14-2-1-9-25-14)19-13-3-4-17-15(10-13)16(20-24-17)12-21-5-7-23-8-6-21/h1-4,9-10H,5-8,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDZJADRZCPCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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